1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
Description
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a hybrid heterocyclic molecule featuring two distinct pharmacophores:
- A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is associated with bioactivity in alkaloid-derived systems.
- A 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine group, a nitrogen-rich heterocycle known for diverse biological applications. These units are linked via a propan-1-one bridge, which may enhance conformational flexibility and binding affinity.
Properties
Molecular Formula |
C20H23N5O4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C20H23N5O4/c1-27-15-10-13-8-9-24(12-14(13)11-16(15)28-2)20(26)7-5-18-22-21-17-4-6-19(29-3)23-25(17)18/h4,6,10-11H,5,7-9,12H2,1-3H3 |
InChI Key |
ITLQENYQFLFAJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a dihydroisoquinoline moiety and a triazolopyridazine component. Its molecular formula is with a molecular weight of approximately 388.48 g/mol. The presence of methoxy groups and nitrogen-containing heterocycles suggests potential interactions with biological targets.
Orexin Receptor Antagonism
Research indicates that this compound exhibits orexin receptor antagonism , which is significant for regulating sleep and appetite. Orexin receptors are implicated in various physiological processes such as wakefulness and energy homeostasis. In particular:
- Binding Affinity : Studies have shown that the compound can selectively bind to orexin receptors, especially the orexin 2 receptor subtype. Techniques such as radiolabeled ligand binding assays have demonstrated that it modulates receptor activity, influencing downstream signaling pathways associated with sleep regulation and metabolic disorders .
Inhibition of HIV-1 Reverse Transcriptase
Another area of interest is the compound's potential as an inhibitor of HIV-1 reverse transcriptase (RT) . In vitro studies have demonstrated:
- Inhibition Rates : Several derivatives of the compound exhibited more than 50% inhibition at a concentration of 100 μM. Notably, specific compounds showed promising inhibition rates of 74.82% and 72.58% against HIV-1 RT .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the compound's structure can enhance its biological activity:
| Compound Modification | Biological Activity | IC50 Value |
|---|---|---|
| Methoxy substitution | Increased potency | < 2.5 μM |
| Electron-withdrawing groups | Enhanced binding affinity | Varies |
| Alkyl substitutions | Variable activity | Varies |
These findings suggest that strategic modifications can improve the efficacy of the compound against specific biological targets .
Study on Orexin Receptor Antagonism
A study performed on similar compounds indicated that those with methoxy substitutions showed significant orexin receptor antagonism. The results suggested potential therapeutic applications in treating sleep disorders and obesity .
HIV-1 Inhibition Study
In a separate investigation focusing on HIV-1 RT inhibitors, compounds structurally related to our target showed varying degrees of inhibition based on their substituents. The most active derivatives were identified through high-throughput screening methods .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared below with key analogs from the evidence:
Key Research Findings
Hybrid Scaffolds: The target compound’s combination of isoquinoline and triazolo-pyridazine may synergize bioactivity, as seen in analogs like 6Bb, which showed cytotoxicity via molecular docking simulations targeting kinases .
Methoxy Substituents: Methoxy groups in the isoquinoline and triazolo-pyridazine units likely improve solubility and membrane permeability compared to non-substituted analogs .
Linker Flexibility : The propan-1-one linker in the target compound may offer superior metabolic stability compared to α,β-unsaturated ketones (e.g., chalcone in 6Bb), which are prone to nucleophilic attack .
Q & A
Q. What safety protocols are recommended for handling this compound based on structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
